molecular formula C19H25NO4 B8148334 1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one

1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one

Cat. No.: B8148334
M. Wt: 331.4 g/mol
InChI Key: LOMVOFISPQZRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by its spirocyclic structure. The compound features a spiro linkage between an indene and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable indene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization process. The Boc protecting group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc protecting group can be removed to reveal the active amine, which may further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of a Boc-protected piperidine and a methoxy-substituted indene. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 5-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)12-13-5-6-14(23-4)11-15(13)16(19)21/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVOFISPQZRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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